

2-Amino-6-Chlorothiobenzamide: Structural Profile and Synthetic Utility

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Compound of Interest

Compound Name: 2-Amino-6-chlorobenzothioamide

Cat. No.: B12829373

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Executive Summary

2-Amino-6-chlorothiobenzamide is a tri-substituted benzene derivative characterized by a thioamide moiety flanked by an amino group at the ortho position and a chlorine atom at the ortho' position (2,6-substitution pattern). This specific steric arrangement makes it a high-value scaffold in heterocyclic chemistry, particularly for the synthesis of benzo[d]isothiazoles and quinazolines.

Unlike its oxygenated analog (2-amino-6-chlorobenzamide), the presence of the sulfur atom confers unique nucleophilic properties, enabling facile oxidative cyclization and bioisosteric replacement in drug design.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

The molecule features a crowded steric environment due to the 2,6-disubstitution, which forces the thioamide group out of planarity with the benzene ring, influencing its reactivity and solubility profile.

Molecular Specifications

Property	Data
IUPAC Name	2-amino-6-chlorobenzenecarbothioamide
Molecular Formula	C
	H
	Cl
	S
Molecular Weight	186.66 g/mol
Monoisotopic Mass	186.0018 Da
CAS Registry Number	Not widely indexed; Analog: 15717-17-6 (2-chloro)
Physical State	Yellow crystalline solid (typical for thioamides)
Solubility	Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calculated)	~11.5 (Thioamide NH), ~2.5 (Aniline NH)

Structural Visualization

The structure consists of a central benzene ring. Numbering starts at the thioamide carbon attachment (C1).

- C1: Thioamide group (-CSNH)
)
- C2: Amino group (-NH)
) – Hydrogen bond donor
- C6: Chlorine atom (-Cl) – Electron-withdrawing / Steric block

Synthetic Methodologies

The synthesis of 2-amino-6-chlorothiobenzamide requires navigating the steric hindrance at the C1 position. Two primary routes are established: Thionation of the amide (Route A) and Thiohydrolysis of the nitrile (Route B).

Route A: Thionation via Lawesson's Reagent (Preferred)

This method is preferred for laboratory-scale synthesis due to mild conditions and high functional group tolerance.

Protocol:

- Starting Material: 2-Amino-6-chlorobenzamide (derived from 2-amino-6-chlorobenzoic acid via isatoic anhydride).
- Reagent: Lawesson's Reagent (LR).^{[1][2]}
- Solvent: Anhydrous Toluene or THF.
- Conditions: Reflux (80–110°C) for 2–4 hours.
- Workup: Solvent evaporation followed by flash chromatography (Hexane/EtOAc).

Mechanism: The carbonyl oxygen is substituted by sulfur via a thioxaphosphetane intermediate (Wittig-like mechanism).^[3]

Route B: Magnesium-Mediated Thiohydrolysis

This route converts the nitrile directly to the thioamide using sodium hydrosulfide (NaSH) and a magnesium catalyst, avoiding the use of foul-smelling P

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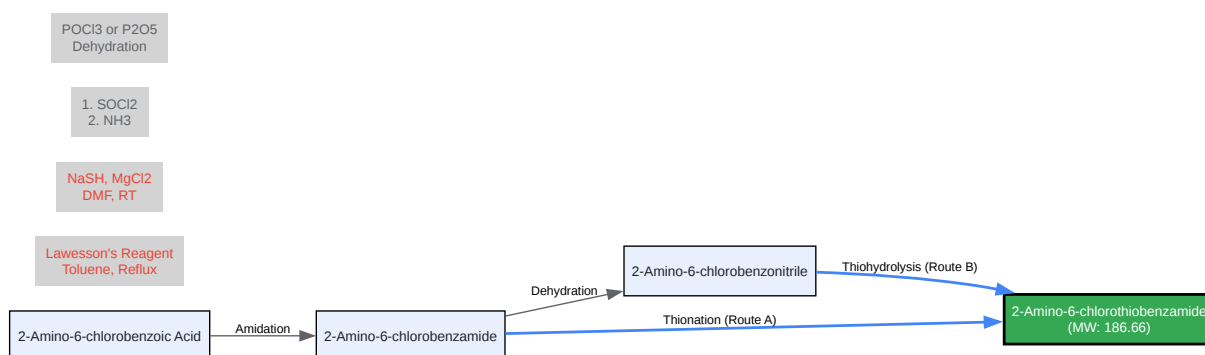
Protocol:

- Starting Material: 2-Amino-6-chlorobenzonitrile.

- Reagents: NaSH (2.0 equiv), MgCl (1.0 equiv).
- Solvent: DMF.
- Conditions: Stir at room temperature for 12 hours.
- Mechanism: Mg

coordinates to the nitrile nitrogen, increasing electrophilicity for HS attack.

Synthesis Workflow Diagram



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Caption: Dual synthetic pathways to 2-amino-6-chlorothiobenzamide. Route A (Amide Thionation) is generally higher yielding for this sterically congested substrate.

Reactivity & Applications in Drug Discovery[7]

The 2-amino-6-chlorothiobenzamide scaffold is a "privileged structure" for synthesizing fused heterocycles. The proximity of the nucleophilic amine (C2) and the electrophilic/nucleophilic thioamide (C1) allows for rapid cyclization.

Oxidative Cyclization to Benzo[d]isothiazoles

Subjecting the thioamide to oxidative conditions (e.g., H

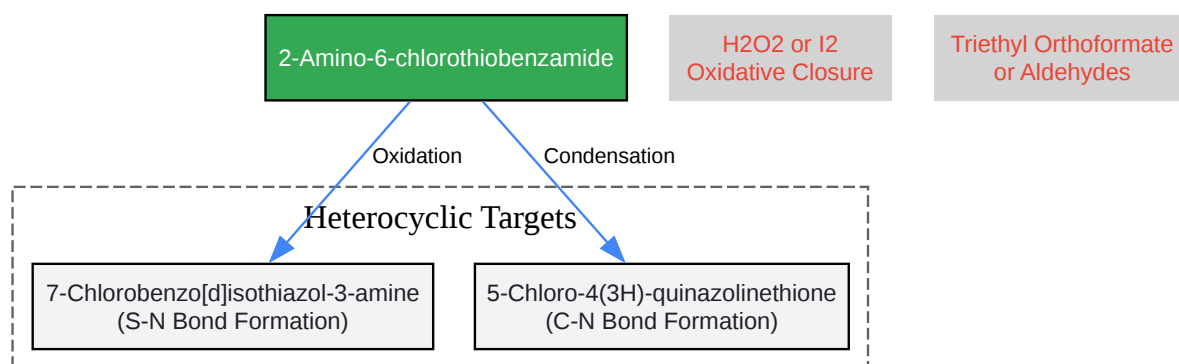
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) creates a bond between the thioamide sulfur and the amine nitrogen.
- Product: 7-chlorobenzo[d]isothiazol-3-amine.
 - Mechanism: Formation of a sulfenyl halide intermediate followed by intramolecular nucleophilic attack by the amine.
 - Relevance: Benzo[d]isothiazoles are bioisosteres of benzisoxazoles (found in antipsychotics like Risperidone).

Condensation to Quinazolinethiones

Reacting the scaffold with one-carbon donors (orthoesters, formic acid) or aldehydes yields quinazoline derivatives.

- Product: 5-chloro-4(3H)-quinazolinethione.
- Relevance: Quinazolinones/thiones are key pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).

Heterocyclic Cyclization Pathways



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Caption: Divergent synthesis from the thiobenzamide core. The oxidative route yields isothiazoles, while condensation yields quinazolines.

Experimental Handling & Safety

- **Stability:** Thioamides are generally stable but can hydrolyze back to amides under strongly acidic/basic aqueous conditions. Store in a desiccator at 4°C.
- **Odor:** Like most organosulfur compounds, this intermediate may have a characteristic unpleasant odor; handle in a fume hood.
- **Waste:** Dispose of sulfur-containing waste in designated halogenated/sulfur organic waste streams to prevent formation of toxic gases (HS) if acidified.

References

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Sources

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